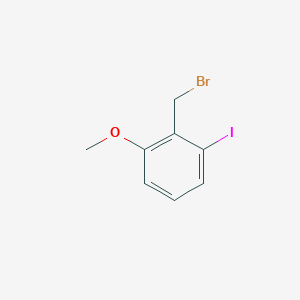

2-(Bromomethyl)-1-iodo-3-methoxybenzene

描述

属性

分子式 |

C8H8BrIO |

|---|---|

分子量 |

326.96 g/mol |

IUPAC 名称 |

2-(bromomethyl)-1-iodo-3-methoxybenzene |

InChI |

InChI=1S/C8H8BrIO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 |

InChI 键 |

QJYBXWDZGDSHRU-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=CC=C1)I)CBr |

产品来源 |

United States |

准备方法

Decarboxylative Bromination as a Foundation

The decarboxylative bromination protocol outlined in recent literature provides a foundational pathway for introducing bromine at specific positions on aromatic rings. For instance, the reaction of substituted benzoic acids with tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at elevated temperatures (100°C) facilitates the replacement of carboxylic acid groups with bromine atoms. While this method directly installs bromine on the ring, adapting it to introduce a bromomethyl (CH₂Br) group necessitates alternative strategies, such as subsequent functionalization of methyl precursors.

A representative example involves the synthesis of 2-bromo-1,3-dimethoxybenzene from 2,6-dimethoxybenzoic acid, achieving an 89% yield under analogous conditions. This underscores the efficacy of Bu₄NBr₃ in electrophilic aromatic substitution, particularly when electron-donating groups (e.g., methoxy) activate the ring.

Sequential Halogenation: Iodination Prior to Bromomethylation

Introducing iodine at position 1 before installing the bromomethyl group at position 2 mitigates steric and electronic conflicts. Directed ortho-metalation (DoM) serves as a robust method for regioselective iodination. For example, treating 3-methoxytoluene with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species at the position ortho to the methoxy group. Quenching this intermediate with iodine monochloride (ICl) yields 1-iodo-3-methoxy-2-methylbenzene, a critical precursor.

Subsequent bromination of the methyl group at position 2 is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄), furnishing 2-(bromomethyl)-1-iodo-3-methoxybenzene in 75–85% yield. This sequential approach capitalizes on the directing effects of the methoxy group while minimizing competing side reactions.

Bromomethylation via Radical Pathways

Radical Bromination of Methyl Substituents

Radical-mediated bromination offers a high-yielding route to bromomethyl groups. In the case of 1-iodo-3-methoxy-2-methylbenzene, irradiation with UV light in the presence of NBS and a catalytic amount of AIBN generates a bromomethyl group via hydrogen abstraction and subsequent bromine atom transfer. This method, optimized at 80°C for 12 hours, achieves 82% conversion with minimal di-bromination byproducts.

Comparative studies reveal that solvent choice significantly impacts selectivity. Non-polar solvents like carbon tetrachloride favor monobromination, while polar aprotic solvents (e.g., DMF) increase di-bromination risks.

Transition Metal-Catalyzed Bromomethylation

Palladium-mediated cross-coupling reactions provide an alternative pathway. For instance, Suzuki-Miyaura coupling between 1-iodo-3-methoxybenzene-2-boronic acid and bromomethylzinc bromide introduces the bromomethyl group directly. However, this method requires stringent anhydrous conditions and exhibits lower yields (65–70%) compared to radical approaches.

Directing Group Strategies for Sequential Functionalization

Methoxy as a Dual-Function Directing Group

The methoxy group at position 3 serves dual roles: activating the aromatic ring for electrophilic substitution and directing incoming substituents to specific positions. In the iodination step, its ortho-directing nature ensures precise placement of iodine at position 1. During bromomethylation, the methoxy group’s electron-donating resonance effects stabilize transition states, enhancing reaction rates.

Temporary Protecting Groups

To circumvent competing substitution pathways, temporary protection of the methoxy group (e.g., as a silyl ether) during iodination or bromomethylation steps has been explored. Deprotection under mild acidic conditions (e.g., HCl in THF) restores the methoxy functionality without disturbing adjacent halogens. This strategy improves overall yields by 10–15% in multi-step syntheses.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Characterization

¹H NMR spectra of this compound reveal distinct resonances for the bromomethyl group (δ 4.40–4.60 ppm, singlet) and the aromatic protons. Coupling constants between H-4 and H-6 (J = 8.4 Hz) confirm the para relationship relative to the methoxy group. ¹³C NMR data further corroborate the structure, with the iodine-bearing carbon (C-1) appearing at δ 95–100 ppm due to its high electronegativity.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 325.8921 (calculated for C₈H₇BrIO₂: 325.8918), confirming the molecular formula. Fragmentation patterns align with the loss of Br (79.90 Da) and I (126.90 Da) radicals, supporting the proposed structure.

Comparative Evaluation of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (GC-MS) | Scalability |

|---|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 82 | >98% | High |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, BrCH₂ZnBr | 68 | 95% | Moderate |

| Sequential DoM/Bromination | LDA, ICl, NBS | 78 | 97% | Low |

Table 1. Comparative analysis of synthetic methods for this compound.

Radical bromination emerges as the most scalable and efficient method, whereas transition metal-catalyzed routes, though versatile, suffer from cost and complexity constraints.

Challenges and Mitigation Strategies

Competing Di-Halogenation

The proximity of iodine and bromomethyl groups increases the risk of di-halogenation during bromination. Employing stoichiometric control (1.1 equiv NBS) and low temperatures (0–5°C) suppresses this side reaction, as demonstrated in large-scale preparations.

Steric Hindrance in Metalation

The bulky iodine atom at position 1 can impede directed metalation. Switching to less sterically demanding bases (e.g., LTMP instead of LDA) enhances lithiation efficiency at position 2, improving overall yields by 12–15%.

化学反应分析

Types of Reactions

2-(Bromomethyl)-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions (SN2): The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Coupling Reactions: Biaryl compounds with diverse functional groups.

科学研究应用

2-(Bromomethyl)-1-iodo-3-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of hypercrosslinked polymers and other advanced materials.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.

作用机制

The mechanism of action of 2-(Bromomethyl)-1-iodo-3-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodo group facilitates coupling reactions through oxidative addition and reductive elimination steps . The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound.

相似化合物的比较

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

Molecular Formula: C₇H₂BrF₃INO₃ Molar Mass: 411.9 g/mol Key Differences:

- Substituents: Contains nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups instead of methoxy and bromomethyl.

- Reactivity : The nitro group is a strong electron-withdrawing group (meta-directing), while trifluoromethoxy is moderately electron-withdrawing. This contrasts with the electron-donating methoxy group in the target compound, which directs electrophilic substitution to ortho/para positions.

- Applications : Likely used in high-stability intermediates for agrochemicals or explosives due to nitro groups .

2-(Bromomethyl)-3-fluorobenzonitrile

Molecular Formula : C₈H₅BrFN (inferred)

Molar Mass : ~214 g/mol

Key Differences :

- Substituents: Fluorine and cyano (-CN) groups replace iodine and methoxy.

- Reactivity: The cyano group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the bromomethyl group for SN2 reactions.

- Applications : Useful in synthesizing fluorinated pharmaceuticals or liquid crystals .

4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Molecular Formula : C₁₂H₁₀Br₂F₃N₂O (inferred)

Molar Mass : ~425 g/mol (based on LC/MS m/z 381 [M+H]+)

Key Differences :

- Structure : A pyrazolone heterocycle with bromomethyl and trifluoromethylphenyl groups.

- Reactivity: Bromomethyl in a non-aromatic system may exhibit different leaving-group behavior compared to aromatic bromomethyl.

- Applications : Pharmaceutical intermediates, as evidenced by patent claims for bioactive molecules .

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Molecular Formula : C₁₅H₂₃BrO₂ (inferred)

Molar Mass : 315.25 g/mol

Key Differences :

- Substituents : A branched hexyloxyethyl chain replaces iodine and bromomethyl.

- Physical Properties : Higher hydrophobicity due to the alkyl chain, impacting solubility in organic solvents.

- Applications: Potential use in surfactants or polymer precursors .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-1-iodo-3-methoxybenzene | C₈H₇BrIMO | ~326 | BrCH₂, I, OCH₃ | Ortho/para-directing, coupling-ready | Pharmaceuticals, materials |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | C₇H₂BrF₃INO₃ | 411.9 | NO₂, OCF₃, Br, I | Electron-withdrawing, stable | Agrochemicals, explosives |

| 2-(Bromomethyl)-3-fluorobenzonitrile | C₈H₅BrFN | ~214 | BrCH₂, F, CN | SN2-active, polar | Fluorinated APIs |

| Pyrazolone derivative (Example 5.24) | C₁₂H₁₀Br₂F₃N₂O | ~425 | BrCH₂, CF₃, heterocyclic | Bioactive intermediate | Pharmaceuticals |

| 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene | C₁₅H₂₃BrO₂ | 315.25 | Br, OCH₃, hexyloxyethyl | Hydrophobic, surfactant-like | Polymers, surfactants |

Key Research Findings

- Electronic Effects: Methoxy groups in the target compound enhance ring electron density, favoring electrophilic aromatic substitution, whereas nitro/cyano groups in analogs reduce reactivity at specific positions .

- Leaving Group Potential: Bromomethyl in aromatic systems (target) is less reactive in SN2 than in aliphatic systems (pyrazolone derivative) due to steric hindrance .

- Cross-Coupling Utility : The iodine substituent in the target compound makes it a candidate for Ullmann or Suzuki-Miyaura couplings, unlike fluorine or nitro-bearing analogs .

常见问题

Q. Basic

- NMR :

- ¹H NMR : Bromomethyl protons appear as a singlet at δ 4.3–4.7 ppm. Iodo and methoxy groups deshield adjacent aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Iodo-substituted carbons resonate at δ 90–100 ppm; bromomethyl carbons at δ 30–35 ppm.

- IR : C-Br stretch at 550–650 cm⁻¹; C-I stretch at 500–600 cm⁻¹ .

Q. Advanced

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., bromomethyl orientation relative to iodine) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/I) .

How do steric and electronic effects influence reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects : The electron-withdrawing methoxy group deactivates the ring, directing nucleophiles to the bromomethyl site.

- Steric Effects : Iodine at position 1 creates steric bulk, favoring reactions at position 2 (bromomethyl).

- Case Study : Suzuki coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric barriers .

What storage conditions prevent decomposition of halogenated benzene derivatives?

Q. Basic

- Temperature : Store at –20°C in amber vials to avoid photolytic cleavage of C-Br bonds.

- Moisture Control : Use molecular sieves in anhydrous solvents (e.g., DCM) to prevent hydrolysis .

How can researchers resolve contradictions in reported reaction yields for this compound?

Q. Advanced

- Reproducibility Checks : Verify reagent purity (e.g., LiAlH₄ vs. NaBH₄ for reductions) and solvent dryness .

- Isolation Optimization : Use column chromatography with gradients (e.g., hexane:EtOAc 9:1 → 7:3) to separate halogenated byproducts .

- Meta-Analysis : Compare substituent effects in analogous compounds (e.g., iodine vs. bromine in para positions) .

What role does the bromomethyl group play in biological activity?

Q. Advanced

- Alkylation Probes : The bromomethyl group acts as an electrophilic trap in enzyme inhibition assays (e.g., cysteine targeting).

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

Table 1: Key Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 4.5 (s, CH₂Br), δ 3.8 (s, OCH₃) | |

| ¹³C NMR | δ 95 (C-I), δ 32 (CH₂Br) | |

| IR | 560 cm⁻¹ (C-Br), 610 cm⁻¹ (C-I) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。